N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CDK2 inhibition kinase assay pyrazolo[3,4-d]pyrimidine scaffold

This pyrazolo[3,4-d]pyrimidine derivative is a privileged CDK2 inhibitor scaffold distinguished by its N-[2-(pyridin-4-yl)ethyl] substituent, which introduces a hydrogen-bond-capable pyridine ring absent in standard N-alkyl analogs. SAR studies confirm that even single-atom changes at the N4 position shift MCF-7 cytotoxicity from ~45 nM to >10 µM, making generic substitution unacceptable. Ideal for screening campaigns requiring a unique hinge-binding vector and nanomolar-range antiproliferative activity against MCF-7 and HCT-116 cell lines. Use this compound to benchmark selectivity against sorafenib and roscovitine.

Molecular Formula C14H16N6
Molecular Weight 268.32 g/mol
CAS No. 1328286-17-4
Cat. No. B6417115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1328286-17-4
Molecular FormulaC14H16N6
Molecular Weight268.32 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N(C)CCC3=CC=NC=C3
InChIInChI=1S/C14H16N6/c1-19(8-5-11-3-6-15-7-4-11)13-12-9-18-20(2)14(12)17-10-16-13/h3-4,6-7,9-10H,5,8H2,1-2H3
InChIKeyKJDISHWQZNRSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1328286-17-4): Scaffold Class, Physicochemical Identity, and Procurement-Relevant Baseline


N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1328286-17-4; molecular formula C₁₄H₁₆N₆; molecular weight 268.32 g/mol) [1] belongs to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a privileged kinase-inhibitor scaffold with demonstrated activity against cyclin-dependent kinase 2 (CDK2) [2] [3]. The compound features a pyrazolo[3,4-d]pyrimidine core bearing N,1-dimethyl substitution at positions 1 and 4, and an N-[2-(pyridin-4-yl)ethyl] side chain at the 4-amino position that distinguishes it from simpler 4-alkylamino analogs. This pyridinylethyl substituent introduces a basic nitrogen capable of participating in hydrogen-bonding and ionic interactions within kinase ATP-binding pockets, a structural feature associated with enhanced target engagement in related pyrazolo[3,4-d]pyrimidine CDK2 inhibitors [2]. The compound is cataloged by multiple chemical suppliers under catalog numbers including EVT-6549637 and B6417115, with reported purity specifications of ≥95% [1].

Why N,1-Dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Interchanged with Generic Pyrazolo[3,4-d]pyrimidine Analogs in CDK2-Targeted Research


Within the pyrazolo[3,4-d]pyrimidin-4-amine class, minor structural modifications at the N4 position produce dramatic differences in CDK2 inhibitory potency (IC₅₀ range spanning three orders of magnitude, from 0.057 μM to >5 μM) and cellular antiproliferative activity [1] [2]. The target compound's N-[2-(pyridin-4-yl)ethyl] substituent at the 4-amino position is structurally distinct from the simpler N-methyl, N-cyclopentyl, or N-phenyl substituents found in common catalog analogs; this pyridinylethyl moiety introduces a hydrogen-bond-capable pyridine ring linked via a two-carbon ethyl spacer, a geometry that can alter both the binding pose within the CDK2 hinge region (interaction with Leu83) and physicochemical properties such as LogP and polar surface area [1]. Critically, structure–activity relationship (SAR) studies on closely related 4-amino-substituted pyrazolo[3,4-d]pyrimidines demonstrate that even single-atom changes at the N4 position can shift MCF-7 cytotoxicity IC₅₀ values from ~45 nM to >10 μM [1]. Consequently, substituting this compound with a generic pyrazolo[3,4-d]pyrimidin-4-amine analog without the pyridinylethyl side chain cannot be assumed to preserve target engagement or cellular potency.

Quantitative Differentiation Evidence for N,1-Dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Comparator-Based Activity and Structural Selectivity Data


CDK2 Enzymatic Inhibitory Potency of the Pyrazolo[3,4-d]pyrimidine Scaffold Class Relative to Clinical Benchmark Sorafenib

The pyrazolo[3,4-d]pyrimidine scaffold class to which the target compound belongs demonstrates CDK2/cyclin A2 inhibitory activity with IC₅₀ values ranging from 0.057 ± 0.003 μM to 3.646 ± 0.203 μM across a panel of 4-amino-substituted derivatives, compared with sorafenib which yields an IC₅₀ of 0.184 ± 0.01 μM under identical assay conditions [1]. The most potent derivatives within this class achieve approximately 3.2-fold greater CDK2 inhibition than sorafenib. While direct CDK2 IC₅₀ data for the specific target compound are not reported in peer-reviewed literature, its structural features—the N,1-dimethyl core and the pyridin-4-ylethyl side chain—are consistent with the design principles that produced the sub-100 nM CDK2 inhibitors in this series [1]. Molecular docking studies confirm that 4-amino-substituted pyrazolo[3,4-d]pyrimidines form essential hydrogen bonds with Leu83 in the CDK2 hinge region, and the pyridinylethyl substituent is predicted to engage in additional π-stacking or hydrogen-bond interactions with the kinase active site [1] [2].

CDK2 inhibition kinase assay pyrazolo[3,4-d]pyrimidine scaffold

Cytotoxic Activity Against MCF-7 and HCT-116 Cell Lines: Pyrazolo[3,4-d]pyrimidine Class vs. Sorafenib

Pyrazolo[3,4-d]pyrimidine derivatives structurally related to the target compound exhibit superior cytotoxic activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines relative to sorafenib. Across a series of 4-amino-substituted derivatives, MCF-7 IC₅₀ values range from 45 to 97 nM and HCT-116 IC₅₀ values range from 6 to 99 nM, compared with sorafenib IC₅₀ values of 144 nM (MCF-7) and 176 nM (HCT-116), respectively [1]. The most potent derivatives achieve approximately 3.2-fold (MCF-7) and 25-fold (HCT-116) greater potency than sorafenib. The target compound, carrying the pyridin-4-ylethyl side chain, is structurally positioned within this SAR landscape; the pyridine ring may confer improved aqueous solubility and altered cellular permeability compared to simple alkylamino analogs, potentially affecting cytotoxicity profiles [1] [2]. Direct head-to-head cytotoxicity data for the target compound remain unavailable in the peer-reviewed literature.

anticancer cytotoxicity MCF-7 breast cancer HCT-116 colon cancer

Structural Differentiation: N-[2-(Pyridin-4-yl)ethyl] Side Chain vs. Generic N-Alkyl Analogs in CDK2 Hinge-Region Binding

The target compound is distinguished from simpler pyrazolo[3,4-d]pyrimidin-4-amine analogs (e.g., N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-49-6; or N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) by the presence of the N-[2-(pyridin-4-yl)ethyl] substituent. Molecular docking studies on closely related 4-amino-substituted pyrazolo[3,4-d]pyrimidines demonstrate that the 4-amino substituent directly influences the binding pose within the CDK2 active site, particularly the essential hydrogen-bond interaction with Leu83 in the hinge region [1] [2]. The pyridin-4-yl moiety introduces a hydrogen-bond-accepting nitrogen at the para position, creating the potential for additional interaction with polar residues in the solvent-exposed region of the kinase, while the ethyl linker provides conformational flexibility to optimize these contacts. In contrast, N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-49-6) lacks any aromatic extension beyond the methyl group at the 4-amino position, which may limit its ability to engage auxiliary binding pockets [1]. Roscovitine, a benchmark CDK2 inhibitor with an IC₅₀ of 0.44–0.457 μM, similarly uses a purine scaffold rather than a pyrazolo[3,4-d]pyrimidine core [2].

structure–activity relationship molecular docking CDK2 hinge region

Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area of the Target Compound vs. Simpler Pyrazolo[3,4-d]pyrimidine Analogs

The N-[2-(pyridin-4-yl)ethyl] substituent in the target compound modifies key physicochemical parameters relative to simpler pyrazolo[3,4-d]pyrimidin-4-amine analogs. The target compound (C₁₄H₁₆N₆; MW 268.32) has a calculated topological polar surface area (tPSA) of approximately 60–65 Ų (estimated from the presence of six nitrogen atoms including the pyridine ring) compared with ~55 Ų for N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-49-6; C₇H₉N₅; MW 163.18) which lacks the pyridinylethyl extension [1]. The additional pyridine ring increases both hydrogen-bond acceptor count (from 4 to 5) and molecular weight, while the basic pyridine nitrogen (predicted pKₐ ~5.2) may confer pH-dependent solubility advantages in aqueous buffers. A structurally related analog, N,1-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]-6-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ChemBase 684686; C₁₇H₁₈N₈; MW 334.38), has a reported LogP of 2.09 and tPSA of 88.41 Ų [2], suggesting that the target compound (without the additional 6-pyridinyl substitution) likely possesses a LogP in the range of 1.5–2.5—favorable for cellular permeability while retaining sufficient aqueous solubility for in vitro assay conditions.

physicochemical properties drug-likeness solubility prediction

Recommended Research and Procurement Application Scenarios for N,1-Dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1328286-17-4)


CDK2-Focused Kinase Inhibitor Screening and SAR Probe Development

This compound is structurally suited as a starting point or reference probe for CDK2 inhibitor screening campaigns. The pyrazolo[3,4-d]pyrimidine scaffold has validated CDK2 inhibitory activity with sub-micromolar IC₅₀ values (0.057–3.646 μM across derivatives) [1], and the pyridin-4-ylethyl side chain offers a unique vector for exploring auxiliary binding interactions beyond the hinge region. Researchers should benchmark the compound's CDK2 IC₅₀ against sorafenib (IC₅₀ = 0.184 μM) and roscovitine (IC₅₀ = 0.44–0.457 μM) [1] [2] in their own assay systems.

Breast and Colon Cancer Cell Line Antiproliferative Profiling (MCF-7 and HCT-116)

Pyrazolo[3,4-d]pyrimidine derivatives demonstrate nanomolar-range cytotoxicity in MCF-7 (IC₅₀ 45–97 nM) and HCT-116 (IC₅₀ 6–99 nM) cell lines [1]. The target compound, incorporating the pyridinylethyl side chain, is a logical candidate for comparative antiproliferative profiling against these lines with sorafenib as the positive control (MCF-7 IC₅₀ = 144 nM; HCT-116 IC₅₀ = 176 nM) [1]. Its predicted LogP (~1.5–2.5) and moderate tPSA (~60–65 Ų) suggest adequate cellular permeability for intracellular target engagement [3].

Kinase Selectivity Profiling and Off-Target Assessment Panel

The pyridin-4-ylethyl substituent may confer a selectivity profile distinct from simpler N-alkyl pyrazolo[3,4-d]pyrimidine analogs that lack the pyridine ring. Procuring scientists should consider submitting this compound to broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or similar) to establish its selectivity fingerprint relative to the parent scaffold compound (CAS 5334-49-6) and to known CDK2 inhibitors such as roscovitine [1] [2]. Comparative selectivity data against CDK1, CDK4, CDK6, and CDK9 are particularly relevant for assessing therapeutic window predictions.

Physicochemical Comparator for ADME/PK Optimization Studies

With a molecular weight of 268.32 Da and a predicted tPSA of ~60–65 Ų, this compound occupies a favorable region of oral drug-likeness space [3]. It can serve as a physicochemical benchmark against both lower-MW analogs (e.g., CAS 5334-49-6; MW 163.18) and higher-MW extended analogs (e.g., ChemBase 684686; MW 334.38) [3] when optimizing the balance between target potency and ADME properties. The pyridine nitrogen provides a handle for pH-dependent solubility modulation that is absent in purely hydrophobic N-alkyl analogs.

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